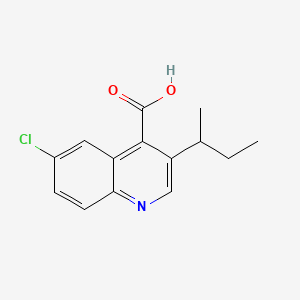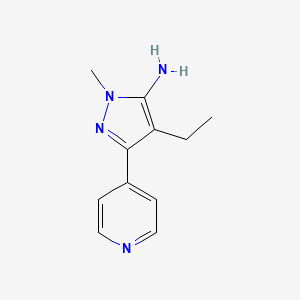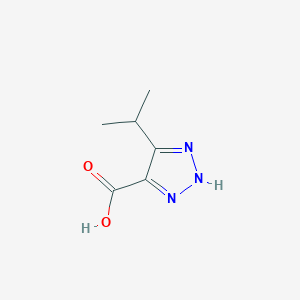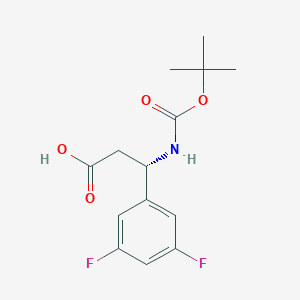
2-(5-Amino-3-((methylsulfonyl)methyl)-1h-pyrazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methylsulfonylmethyl group, and an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Addition of the Methylsulfonylmethyl Group: This step involves the reaction of the pyrazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethan-1-ol Group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethan-1-ol group using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted pyrazole derivatives with modified amino or ethan-1-ol groups.
科学的研究の応用
2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-(5-Amino-3-((methylthio)methyl)-1H-pyrazol-1-yl)ethan-1-ol: Contains a methylthio group instead of a methylsulfonyl group, potentially altering its chemical properties and applications.
2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a propan-1-ol group, which may influence its solubility and reactivity.
Uniqueness
The presence of the methylsulfonylmethyl group in 2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H13N3O3S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
2-[5-amino-3-(methylsulfonylmethyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O3S/c1-14(12,13)5-6-4-7(8)10(9-6)2-3-11/h4,11H,2-3,5,8H2,1H3 |
InChIキー |
PBSVDWWXMVLAKM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=NN(C(=C1)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


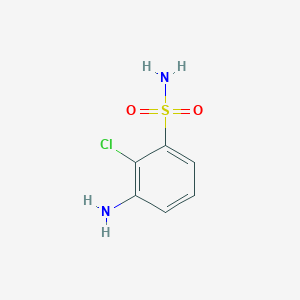



![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)



